7-Bromo-5-fluoro-1-benzofuran is a chemical compound with the molecular formula . This compound belongs to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. The presence of bromine and fluorine substituents in its structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and materials science.
This compound can be synthesized through various methods involving the bromination and fluorination of benzofuran derivatives. The synthesis typically utilizes reagents such as bromine or N-bromosuccinimide in the presence of catalysts like iron(III) bromide, often carried out in organic solvents like dichloromethane.
7-Bromo-5-fluoro-1-benzofuran is classified as an organobromine compound and a member of the benzofuran derivatives. Its unique halogenated structure allows it to participate in a range of chemical reactions, making it valuable for further synthetic applications.
The synthesis of 7-Bromo-5-fluoro-1-benzofuran generally involves two key steps: bromination and fluorination.
The synthesis reaction conditions are crucial for optimizing yield and purity. Typical conditions may involve maintaining the reaction mixture at room temperature with careful monitoring to prevent side reactions. Purification is usually performed using silica gel chromatography to isolate the desired product.
The molecular structure of 7-Bromo-5-fluoro-1-benzofuran features a benzofuran core with bromine at the 7-position and fluorine at the 5-position. This configuration contributes to its unique properties and reactivity.
BrC1=C(C=CC(=C1)F)O
.7-Bromo-5-fluoro-1-benzofuran can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for 7-Bromo-5-fluoro-1-benzofuran primarily revolves around its interaction with biological targets, particularly enzymes involved in microbial resistance and cancer pathways. The halogen substituents enhance binding affinity to these targets, potentially leading to inhibition of their activity.
Studies have indicated that benzofuran derivatives exhibit antimicrobial properties by interacting with DNA gyrase enzymes, which are critical for bacterial DNA replication. The binding affinity of such compounds is often assessed through molecular docking studies, revealing favorable interactions within enzyme active sites .
Relevant analyses indicate that compounds with similar structures often exhibit significant variability in solubility and stability based on their specific substituents and structural configurations.
7-Bromo-5-fluoro-1-benzofuran has several notable applications:
The classical Nenitzescu reaction enables efficient construction of the benzofuran scaffold through acid-catalyzed cyclization of enaminoketones with benzoquinones. This method is particularly valuable for generating the 5-hydroxybenzofuran precursors essential for synthesizing halogenated derivatives like 7-bromo-5-fluoro-1-benzofuran. In a representative industrial-scale synthesis, researchers achieved a 52% isolated yield of 7-bromo-5-fluoro-1-benzofuran (CAS 253429-19-5) via Amberlyst-15 catalyzed dehydrative cyclization of 2-(2-bromo-4-fluorophenoxy)acetaldehyde diethyl acetal in chlorobenzene under azeotropic reflux conditions. Critical process optimizations included:
The inherent limitations of traditional Nenitzescu protocols include moderate yields (typically 31-69%) attributed to competing formation of 5-hydroxyindole byproducts under non-optimized conditions. Recent methodological refinements demonstrate that substituent electronic effects significantly impact cyclization efficiency – electron-withdrawing halogen substituents (particularly at C5 and C7 positions) accelerate ring closure rates but may necessitate lower reaction temperatures to suppress resinification byproducts [5].
Table 1: Nenitzescu Cyclization Conditions for Halogenated Benzofurans
Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|
2-(2-Bromo-4-fluorophenoxy)acetaldehyde diethyl acetal | Amberlyst-15 | Chlorobenzene | Reflux | ~3 | 52 | [1] |
1-(2-Methoxyphenyl)enaminoketones | Acetic acid | Toluene | 110 | 12 | 31-69 | [5] |
N,N-Dimethyl-1-(2-hydroxyphenyl)enaminones | p-TsOH | DCM | 40 | 4 | 45-78 | [5] |
Strategic halogen placement requires precise synthetic control, with 7-bromo-5-fluoro-1-benzofuran (C₈H₄BrFO, MW 215.02) demanding orthogonal functionalization approaches. Commercial synthesis prioritizes pre-halogenated precursors over post-cyclization halogenation due to:
The compound's physicochemical behavior reflects its halogen configuration: the bromine atom creates an electron-deficient C7 position amenable to nucleophilic aromatic substitution (SₙAr), while the fluorine inductively stabilizes the π-system and enhances lipophilicity (logP ≈ 2.8). Commercial suppliers offer this building block at 95-97% purity, typically as pale yellow liquids or low-melting solids, with significant price variations based on scale ($77/100mg to $507/5g) [7].
Table 2: Commercial Availability of 7-Bromo-5-fluoro-1-benzofuran
Supplier | Purity (%) | Form | Price (1g) | Molecular Weight |
---|---|---|---|---|
Thermo Scientific | 97 | Colorless to pale yellow liquid | Inquire | 215.02 |
IN-DA00BGT5 | 95 | Solid | $178.00 | 215.0192 |
PC3665 | 97 | Off-white low-melting solid | $138.00 | 215.02 |
Microwave-enhanced Sonogashira couplings enable rapid access to 2,3-disubstituted benzofuran derivatives from 7-bromo-5-fluoro-1-benzofuran. Optimized conditions employ PdCl₂(PPh₃)₂ (3 mol%)/CuI (2 mol%) catalysis in THF/triethylamine (1:2 v/v) under microwave irradiation (25°C, 30 min), achieving exceptional yields (96%) with minimal side-product formation. Key advantages over conventional heating include:
Solvent screening demonstrated that acetonitrile provides moderate yields (51-86%), while polar aprotic solvents like DMF diminish efficiency (34%) due to competitive catalyst solvation. The protocol accommodates diverse terminal alkynes (aromatic, aliphatic, silyl-protected) and aryl iodides bearing electron-donating or -withdrawing groups, establishing its versatility for generating focused libraries. Catalytic system optimization revealed PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ (23% yield) and Pd(dppe)₂ (10% yield) for this transformation [6].
Table 3: Optimized Microwave Conditions for Benzofuran Diversification
Catalyst System | Solvent/Base | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
PdCl₂(PPh₃)₂ (3 mol%)/CuI (2 mol%) | THF/Et₃N (1:2) | 25 | 30 | 96 |
PdCl₂(PPh₃)₂ (2 mol%)/CuI (1 mol%) | MeCN/Et₃N | 25 | 30 | 73 |
Pd(PPh₃)₄ (2 mol%)/CuI (1 mol%) | MeCN/Et₃N | 60 | 15 | 23 |
Pd(dppe)₂ (2 mol%)/CuI (1 mol%) | MeCN/Et₃N | 60 | 15 | 10 |
The 7-bromo-5-fluoro-1-benzofuran scaffold serves as a versatile platform for constructing pharmaceutically relevant heterocyclic hybrids through transition metal-catalyzed cross-coupling and ring-formation reactions. Notable applications include:
PKD Inhibitor Development: Suzuki coupling with boronic acids generates biaryl derivatives for structure-activity relationship (SAR) studies targeting protein kinase D (PKD). Analogues with extended π-systems exhibit low nanomolar IC₅₀ values (e.g., benzothienothiazepinones), where the bromine serves as a synthetic handle for introducing pharmacophore elements. Modifications at the phenolic oxygen (methylation, acylation) typically diminish activity >10-fold, highlighting this position's critical role in target binding [4]
Antiretroviral Agents: Conversion to 3-benzoylbenzofurans followed by hydrazine cyclization yields pyrazole hybrids with dual HIV-1 protease/reverse transcriptase inhibition. These derivatives demonstrate enhanced potency (IC₅₀ = 0.12–1.00 μM against pseudoviruses) and reduced cytotoxicity compared to precursor benzofurans. The fluorine atom contributes to metabolic stability, while the bromine enables further functionalization for activity optimization [5]
Tubulin Polymerization Inhibitors: Sonogashira coupling with acetylenic pharmacophores produces compounds disrupting microtubule assembly, with the bromo-fluorobenzofuran core enhancing cellular permeability and target engagement. Microwave acceleration of these couplings (Section 1.3) facilitates rapid library synthesis for oncology screening [6]
Table 4: Biologically Active Hybrid Derivatives from 7-Bromo-5-fluoro-1-benzofuran
Hybrid Class | Key Synthetic Step | Biological Target | Optimal Activity |
---|---|---|---|
Benzothienothiazepinones | Buchwald-Hartwig amination | Protein Kinase D (PKD) | IC₅₀ = 200-300 nM |
Pyrazolylbenzofurans | Hydrazine cyclization | HIV-1 protease/entry | IC₅₀ = 0.12–1.00 μM |
2,3-Diarylbenzofurans | Suzuki-Miyaura coupling | Tubulin polymerization | EC₅₀ = 0.8–3.8 μM |
Benzofuran-pyrimidines | SNAr with aminopyrimidines | Kinase inhibition (pan-PKD) | IC₅₀ < 10 nM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7